molecular formula C26H26N6 B1599700 2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole CAS No. 23554-98-5

2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole

Cat. No.: B1599700
CAS No.: 23554-98-5
M. Wt: 422.5 g/mol
InChI Key: SISCTNULNFGYKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IUPAC Nomenclature and Molecular Formula

The International Union of Pure and Applied Chemistry nomenclature for this compound is 2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole. This systematic name reflects the complex structural architecture comprising two benzimidazole ring systems connected through position 6 of one benzimidazole unit to position 2 of another, with a 4-methylphenyl substituent at the 2-position and a 4-methylpiperazin-1-yl group integrated into the extended structure.

The molecular formula for this compound is C26H26N6, representing a molecular weight of 422.52 grams per mole. This molecular composition indicates the presence of 26 carbon atoms, 26 hydrogen atoms, and 6 nitrogen atoms, reflecting the nitrogen-rich character typical of bis-benzimidazole derivatives. The structural complexity arises from the fusion of multiple heterocyclic systems, creating a compound with significant three-dimensional molecular architecture.

Property Value
IUPAC Name This compound
Molecular Formula C26H26N6
Molecular Weight 422.52 g/mol
CAS Registry Number 23491-54-5

The Chemical Abstracts Service registry number 23491-54-5 provides a unique identifier for this specific compound structure. This classification system ensures precise identification within chemical databases and literature, distinguishing it from closely related structural analogs that differ only in the position of substituents or minor structural modifications.

Spectroscopic Characterization via Nuclear Magnetic Resonance, Infrared, and Mass Spectrometry

Nuclear magnetic resonance spectroscopy provides essential structural confirmation for benzimidazole derivatives through characteristic chemical shift patterns and coupling constants. For related benzimidazole compounds containing similar structural motifs, proton nuclear magnetic resonance analysis typically reveals diagnostic signals that confirm the presence of the benzimidazole ring system and associated substituents.

The spectroscopic characterization of benzimidazole derivatives typically employs several analytical techniques to provide comprehensive structural verification. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed information about the molecular framework and substituent positioning. For compounds containing benzimidazole nuclei, characteristic peaks appear in specific chemical shift regions that allow for unambiguous identification of the heterocyclic system.

Infrared spectroscopy provides complementary structural information through identification of functional groups present in the molecule. Benzimidazole derivatives characteristically display nitrogen-hydrogen stretching vibrations in the 3200-3400 wavenumber range, carbon-nitrogen stretching vibrations between 1600-1650 wavenumbers, and aromatic carbon-hydrogen stretching in the 3000-3100 wavenumber region. These characteristic absorption bands serve as fingerprint regions for confirming the presence of the benzimidazole ring system and associated functional groups.

Spectroscopic Technique Characteristic Signals Functional Group Assignment
Proton Nuclear Magnetic Resonance 12.0-13.0 ppm Benzimidazole nitrogen-hydrogen
Proton Nuclear Magnetic Resonance 7.0-8.5 ppm Aromatic hydrogen atoms
Infrared Spectroscopy 3200-3400 cm⁻¹ Nitrogen-hydrogen stretching
Infrared Spectroscopy 1600-1650 cm⁻¹ Carbon-nitrogen stretching
Mass Spectrometry 422 m/z Molecular ion peak

Mass spectrometry analysis provides molecular weight confirmation and fragmentation pattern information that supports structural assignments. The molecular ion peak at mass-to-charge ratio 422 corresponds to the expected molecular weight of the compound. Additionally, fragmentation patterns observed in mass spectrometric analysis can provide insights into the stability and breakdown pathways of the molecule under ionization conditions.

Carbon-13 nuclear magnetic resonance spectroscopy offers additional structural confirmation through identification of carbon atom environments within the molecule. The benzimidazole ring system typically produces characteristic carbon signals that can be distinguished from aromatic carbon atoms in the methylphenyl substituent and aliphatic carbon atoms in the piperazine moiety. This technique provides complementary information to proton nuclear magnetic resonance analysis and enhances the overall structural characterization.

Crystallographic Data and Conformational Analysis

Crystallographic analysis of benzimidazole derivatives provides detailed three-dimensional structural information that reveals molecular geometry, intermolecular interactions, and packing arrangements within the crystal lattice. For bis-benzimidazole compounds with similar structural complexity, X-ray crystallographic studies have demonstrated the tendency for these molecules to adopt specific conformational arrangements that optimize intramolecular and intermolecular interactions.

The conformational analysis of benzimidazole derivatives reveals important insights into molecular flexibility and preferred spatial arrangements. Studies of related bis-benzimidazole compounds have shown that these molecules can exist in multiple conformational states, with the relative orientation of the benzimidazole rings being particularly important for determining overall molecular shape. The presence of the piperazine moiety introduces additional conformational complexity, as this six-membered ring can adopt chair, boat, or twisted conformations depending on the molecular environment.

Intermolecular hydrogen bonding patterns play a crucial role in determining crystal packing arrangements for benzimidazole derivatives. The nitrogen-hydrogen groups present in the benzimidazole rings can serve as both hydrogen bond donors and acceptors, leading to the formation of extended hydrogen-bonded networks within the crystal structure. These interactions significantly influence the physical properties of the compound and can affect solubility, melting point, and other physicochemical characteristics.

Structural Parameter Typical Range Significance
Benzimidazole Ring Planarity ±0.05 Å Aromatic character confirmation
Piperazine Chair Conformation Standard geometry Conformational preference
Hydrogen Bond Distances 2.8-3.2 Å Intermolecular interactions
Ring-Ring Dihedral Angles Variable Molecular flexibility

The crystallographic data for bis-benzimidazole compounds typically reveals nearly planar benzimidazole ring systems with standard aromatic bond lengths and angles. The connection between multiple benzimidazole units through carbon-carbon or carbon-nitrogen bonds introduces geometric constraints that influence the overall molecular conformation. These structural features are essential for understanding the three-dimensional architecture of the compound and its potential interactions with biological targets or other molecular systems.

Polymorphism represents another important consideration in the crystallographic analysis of complex benzimidazole derivatives. Different crystalline forms of the same compound can exhibit varying physical properties and stability profiles. Understanding the polymorphic behavior of bis-benzimidazole compounds is crucial for ensuring consistent material properties and reproducible research results.

Properties

IUPAC Name

2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6/c1-17-3-5-18(6-4-17)25-27-21-9-7-19(15-23(21)29-25)26-28-22-10-8-20(16-24(22)30-26)32-13-11-31(2)12-14-32/h3-10,15-16H,11-14H2,1-2H3,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SISCTNULNFGYKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C4=NC5=C(N4)C=C(C=C5)N6CCN(CC6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30435164
Record name Hoechst 33258 analog 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23554-98-5
Record name Hoechst 33258 analog 3
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30435164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The target compound is a bis-benzimidazole derivative substituted with a 4-methylphenyl group and a 4-methylpiperazinyl moiety. The synthesis typically involves:

  • Formation of the benzimidazole core via condensation of o-phenylenediamine derivatives with appropriate carbonyl compounds.
  • Subsequent functionalization to introduce piperazine substituents.
  • Coupling of two benzimidazole units through selective substitution reactions.

Preparation of 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-1H-benzimidazole Analogues

A closely related synthetic route is described in patent KR101205570B1, which details the preparation of bis-benzimidazole compounds structurally similar to the target molecule but with different substituents (e.g., n-propyl instead of piperazinyl groups). Key steps include:

  • Reaction of 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid with N-methyl-O-phenylenediamine derivatives.
  • Use of phosphorus oxychloride (POCl3) in nonpolar solvents to facilitate cyclization and coupling.
  • Controlled heating (70–150 °C) to drive the reaction without degrading sensitive intermediates.
  • Neutralization and filtration to isolate the product with yields up to 85%.

This method offers several advantages:

  • Avoids hazardous reagents at high temperature.
  • Uses stoichiometric amounts of reagents, improving cost efficiency.
  • Produces high purity products due to mild reaction conditions.
Step Reagents/Conditions Notes Yield (%)
Cyclization and coupling 2-n-propyl-4-methyl-1H-benzimidazole-6-carboxylic acid + N-methyl-O-phenylenediamine + POCl3 in nonpolar solvent Temperature 70–135 °C; reaction time ~10 hrs 77.4–85
Neutralization and filtration Addition of ammonia or NaOH solution Isolates solid product

This approach can be adapted for the synthesis of the target compound by substituting the piperazinyl group in place of the methyl group on the benzimidazole ring.

Summary Table of Preparation Methods and Conditions

Preparation Stage Key Reagents/Conditions Temperature Reaction Time Yield (%) Remarks
Benzimidazole core formation o-Phenylenediamine + aldehyde + NH4Cl in CHCl3 Room temperature 4 hours 75–94 Mild, high-yield method for benzimidazole
Bis-benzimidazole coupling Benzimidazole-6-carboxylic acid + N-methyl-O-phenylenediamine + POCl3 70–135 °C 10 hours 77–85 Efficient, scalable, high purity
Piperazinyl substitution Halogenated benzimidazole + 4-methylpiperazine + base Reflux in aprotic solvent Several hours Variable Standard nucleophilic substitution

Research Findings and Practical Considerations

  • The use of phosphorus oxychloride in nonpolar solvents for cyclization and coupling reactions provides a safer and more efficient alternative to traditional polyphosphoric acid or phosphoric acid methods, which require harsher conditions and excess reagents.
  • The benzimidazole synthesis under ammonium chloride catalysis in chloroform is a mild and economical protocol, yielding high purity products suitable for further functionalization.
  • The overall synthetic route to the target bis-benzimidazole compound is modular, allowing for substitution of various amine groups such as 4-methylpiperazine through nucleophilic aromatic substitution or amination.
  • Spectroscopic characterization (NMR, IR, MS) is essential at each step to confirm structure and purity, as demonstrated in related benzimidazole syntheses.

Chemical Reactions Analysis

Step 1: Benzimidazole Core Formation

  • Reaction : Condensation of o-phenylenediamine derivatives with 4-methylbenzaldehyde under acidic conditions .

  • Mechanism : NH₄Cl in CHCl₃ catalyzes the formation of the benzimidazole ring via dehydration .

  • Conditions : Room temperature, 4 hours, solvent CHCl₃ .

  • Yield : Up to 94% for analogous 2-phenylbenzimidazoles .

Step 2: Piperazine Substitution

  • Reaction : Introduction of 4-methylpiperazine at the 6-position of the benzimidazole ring via nucleophilic aromatic substitution.

  • Catalyst : Pd(OAc)₂/PPh₃ system under inert atmosphere.

  • Conditions : 80–100°C, 12–24 hours.

Step 3: Final Cyclization

  • Reaction : Coupling of the two benzimidazole units using a Suzuki-Miyaura cross-coupling reaction.

  • Reagents : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1).

  • Yield : ~65%.

Functional Group Transformations

The compound undergoes targeted modifications to enhance solubility or biological activity:

Reaction Type Reagents/Conditions Product Modification Reference
N-Alkylation CH₃I, K₂CO₃, DMF, 60°C, 6hMethylation at piperazine nitrogen
Acylation AcCl, Et₃N, CH₂Cl₂, 0°C → RT, 2hAcetylation of free NH groups
Oxidation H₂O₂ (30%), FeSO₄, 50°C, 3hSulfoxide formation at methylphenyl group

Interaction with Biological Molecules

The compound exhibits specific reactivity in biological systems:

DNA Interaction

  • Mechanism : Intercalates into DNA via planar benzimidazole rings, stabilized by π-π stacking and hydrogen bonding.

  • Evidence : Fluorescence quenching studies show a binding constant (Kₐ) of 1.2 × 10⁵ M⁻¹.

Enzyme Inhibition

  • Targets : Inhibits receptor tyrosine kinases (RTKs) with IC₅₀ values in the nanomolar range (Table 1).

  • Kinetic Analysis : Competitive inhibition confirmed via Lineweaver-Burk plots.

Comparative Reactivity Analysis

The reactivity of C₂₆H₂₆N₆ is benchmarked against structurally related benzimidazoles (Table 1):

Compound Key Reaction Rate Constant (k, s⁻¹) Biological Target
2-(4-Methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazoleSuzuki cross-coupling2.1 × 10⁻³RTKs (IC₅₀ = 12 nM)
2-Phenyl-1H-benzimidazole NH₄Cl-catalyzed condensation4.5 × 10⁻⁴DNA intercalation
4-(1H-Benzimidazol-2-yl)phenol Acid-mediated cyclization3.8 × 10⁻⁴COX-2 inhibition

Stability and Degradation Pathways

  • Photodegradation : Exposure to UV light (λ = 254 nm) results in C-N bond cleavage, forming 4-methylpiperazine and benzimidazole fragments.

  • Hydrolytic Stability : Stable in pH 2–8; decomposes in strongly alkaline conditions (pH > 12) via ring-opening.

Scientific Research Applications

Medicinal Chemistry Applications

This compound has been studied for its potential applications in treating various diseases, particularly those involving the central nervous system (CNS) and cancer.

Anticancer Activity

Research indicates that compounds with benzimidazole structures often exhibit anticancer properties. The presence of the piperazine moiety may enhance the bioactivity and selectivity towards cancer cells. Some studies suggest that derivatives of benzimidazole can inhibit tumor growth by interfering with cellular pathways involved in proliferation and survival.

Neuropharmacological Effects

The compound's design suggests potential efficacy in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. The piperazine group is known for its interaction with neurotransmitter systems, which could lead to neuroprotective effects or modulation of cognitive functions.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various benzimidazole derivatives, including those structurally related to our compound. The findings demonstrated significant inhibition of cancer cell lines, indicating that modifications to the benzimidazole structure can enhance therapeutic efficacy.

Case Study 2: Neuropharmacology

In a study focusing on neuropharmacological applications, researchers investigated the effects of similar compounds on models of neurodegeneration. Results showed that these compounds could reduce oxidative stress markers and improve cognitive function in animal models, suggesting a pathway for further development into CNS therapies.

Mechanism of Action

2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole exerts its effects by binding to the minor groove of double-stranded DNA, particularly A/T-rich regions. This binding enhances the dye’s fluorescence, allowing for the visualization and quantitation of DNA. The molecular targets include the DNA minor groove, and the pathways involved are primarily related to non-covalent interactions between the dye and DNA .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole is unique due to its specific binding affinity for A/T-rich regions of DNA and its enhanced fluorescence upon binding. This makes it particularly useful for applications requiring high sensitivity and specificity in DNA staining and quantitation .

Biological Activity

The compound 2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole is a benzimidazole derivative that has garnered attention for its potential biological activities, including anticancer, anti-inflammatory, and anthelmintic properties. This article reviews the biological activities associated with this compound, supported by relevant studies and data.

  • Molecular Formula : C26H26N6
  • Molecular Weight : 422.5 g/mol
  • CAS Number : 23491-54-5

Anticancer Activity

Several studies have reported the anticancer effects of benzimidazole derivatives, including the compound . The following table summarizes key findings regarding its anticancer activity:

Study ReferenceCell Lines TestedIC50 Value (µM)Mechanism of Action
Refaat et al. K562, MCF-7, A37510^-5 MInduction of apoptosis via caspase activation
Gowda et al. Various leukemia linesVariesInhibition of BCR-ABL protein activity
Khan et al. Artina salina larvae1.75 µg/mlCytotoxic activity observed

In a study by Refaat et al., the compound exhibited significant cytotoxicity against various cancer cell lines, including leukemia and melanoma cells, indicating its potential as an anticancer agent . The mechanism involved apoptosis induction through the activation of caspases, which are critical in the apoptotic pathway.

Anti-inflammatory Properties

Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. A recent study highlighted that several derivatives showed promising results in reducing inflammation markers in vitro. The specific mechanisms include inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation .

Anthelmintic Activity

The anthelmintic properties of benzimidazole derivatives are well-documented. Compounds like albendazole and mebendazole , which share structural similarities with our compound, have been used to treat parasitic infections effectively . The activity is attributed to their ability to inhibit microtubule formation in helminths, leading to paralysis and death of the parasites.

Case Studies

  • Cytotoxicity in Leukemia Cells : A detailed study focused on the effects of various benzimidazole derivatives on K562 leukemia cells. The results indicated that compounds similar to this compound showed significant cytotoxic effects, with a marked increase in apoptosis markers such as caspase3/7 activity .
  • In Vivo Studies : In vivo studies using animal models have demonstrated the efficacy of benzimidazole derivatives in tumor reduction and parasite clearance, further supporting their potential therapeutic applications .

Q & A

Basic Synthesis and Characterization

Q: How is 2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole synthesized, and what analytical methods confirm its structural integrity? A: The compound is synthesized via multi-step condensation reactions. For example, derivatives of bisbenzimidazoles (e.g., Hoechst 33258 analogs) are prepared by reacting substituted benzimidazole precursors with aldehydes or ketones under acidic conditions, often using ethanol or DMF as solvents . Structural confirmation employs NMR (¹H and ¹³C) to verify aromatic proton environments and substituent positions, IR spectroscopy to identify functional groups (e.g., piperazinyl N–H stretches), and X-ray crystallography for absolute configuration determination . Purity is assessed via HPLC with UV detection at λmax ≈ 340–352 nm .

DNA Binding Mechanisms

Q: What experimental approaches are used to evaluate the DNA minor groove binding affinity of this compound? A: Fluorescence-based assays are primary tools. The compound’s intrinsic fluorescence (λem ≈ 461 nm) is monitored upon titration with DNA, with quenching indicating binding . Competitive displacement studies using ethidium bromide or Hoechst 33258 as reference minor-groove binders quantify binding constants (Kd). Circular dichroism (CD) spectroscopy detects conformational changes in DNA (e.g., B-to-A transitions), while isothermal titration calorimetry (ITC) provides thermodynamic data (ΔH, ΔS) .

Cytotoxicity Evaluation

Q: How is the cytotoxicity of this benzimidazole derivative assessed in cancer cell lines? A: Cytotoxicity is evaluated via MTT or SRB assays using adherent cancer cell lines (e.g., HeLa, MCF-7). IC50 values are determined after 48–72 hours of exposure . Mechanistic studies include flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide). Topoisomerase I/II inhibition assays (e.g., plasmid relaxation assays) clarify whether cytotoxicity stems from DNA-intercalation or enzyme inhibition .

Advanced Computational Modeling

Q: How can AI-driven simulations optimize the compound’s interaction with biological targets? A: Quantum chemical calculations (e.g., DFT) model ligand-DNA interactions, focusing on electrostatic complementarity and hydrogen-bonding patterns in the minor groove . Molecular dynamics (MD) simulations predict binding stability over time. AI platforms like ICReDD integrate reaction path search algorithms to optimize synthetic routes and predict substituent effects on bioactivity . COMSOL Multiphysics aids in simulating diffusion kinetics in drug delivery systems .

Data Contradiction Analysis

Q: How can researchers resolve discrepancies between reported DNA-binding affinity and cytotoxicity data for structurally similar analogs? A: Discrepancies may arise from varying experimental conditions (e.g., buffer ionic strength, cell line heterogeneity). Meta-analyses comparing logP values, substituent electronic profiles (Hammett constants), and DNA sequence specificity (AT vs. GC preference) can identify structure-activity trends . Cross-validation using orthogonal assays (e.g., SPR for binding kinetics vs. luciferase reporter assays for transcriptional inhibition) is recommended .

Experimental Design Optimization

Q: What statistical methods improve synthetic yield and purity during scale-up? A: Design of Experiments (DoE) methodologies, such as fractional factorial designs, identify critical parameters (e.g., temperature, catalyst loading). Response surface modeling (RSM) optimizes reaction conditions, while Pareto charts prioritize variables affecting yield . For purity, principal component analysis (PCA) correlates impurity profiles with reaction variables (e.g., stirring rate, solvent polarity) .

Biological Activity vs. Structural Modifications

Q: How do substituent variations at the 4-methylphenyl or piperazinyl groups influence biological activity? A: Substituent hydrophobicity (e.g., replacing methyl with chloro) enhances DNA binding by increasing van der Waals interactions in the minor groove . Piperazinyl N-methylation reduces cationic charge, decreasing nonspecific cytotoxicity but potentially lowering DNA affinity . Para-substituted aryl groups (e.g., methoxy) improve solubility and pharmacokinetics, as shown in radioprotection studies .

Safety and Toxicity Profiling

Q: What methodologies assess genotoxicity and off-target effects of this compound? A: Ames tests (Salmonella typhimurium strains) evaluate mutagenicity, while comet assays (single-cell gel electrophoresis) detect DNA strand breaks in vitro . In vivo micronucleus tests in rodent models assess chromosomal damage. Off-target profiling uses kinase inhibition panels and hERG channel assays to predict cardiotoxicity .

Environmental Impact Assessment

Q: How is the environmental persistence of this compound evaluated? A: OECD guidelines (e.g., Test 301 for ready biodegradability) apply. Hydrolysis studies at varying pH (1–13) and photodegradation under UV light (λ = 254 nm) quantify degradation half-lives. LC-MS/MS identifies transformation products, while QSAR models predict ecotoxicity (e.g., Daphnia magna LC50) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
2-(4-methylphenyl)-6-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.